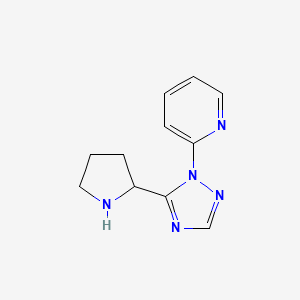
2-(5-(Pyrrolidin-2-yl)-1H-1,2,4-triazol-1-yl)pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(5-(Pyrrolidin-2-yl)-1H-1,2,4-triazol-1-yl)pyridine is a heterocyclic compound that features a pyrrolidine ring, a triazole ring, and a pyridine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various bioactive molecules .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-(Pyrrolidin-2-yl)-1H-1,2,4-triazol-1-yl)pyridine typically involves the construction of the triazole ring followed by the introduction of the pyrrolidine and pyridine rings. One common method involves the cyclization of appropriate precursors under specific conditions. For example, the reaction of 2-aminopyridine with a suitable nitrile in the presence of a base can yield the desired triazole intermediate, which can then be further functionalized to introduce the pyrrolidine ring .
Industrial Production Methods
Industrial production methods for this compound often involve optimizing the reaction conditions to maximize yield and purity. This includes selecting appropriate solvents, catalysts, and reaction temperatures. The use of continuous flow reactors and other advanced techniques can also enhance the efficiency of the synthesis process .
化学反応の分析
Types of Reactions
2-(5-(Pyrrolidin-2-yl)-1H-1,2,4-triazol-1-yl)pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include bases (e.g., sodium hydroxide), acids (e.g., hydrochloric acid), and solvents (e.g., dichloromethane, ethanol). Reaction conditions such as temperature, pressure, and reaction time are optimized based on the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the pyridine or triazole rings .
科学的研究の応用
2-(5-(Pyrrolidin-2-yl)-1H-1,2,4-triazol-1-yl)pyridine has a wide range of scientific research applications:
作用機序
The mechanism of action of 2-(5-(Pyrrolidin-2-yl)-1H-1,2,4-triazol-1-yl)pyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exerting anticancer effects . The exact molecular targets and pathways depend on the specific biological context and the structure of the compound .
類似化合物との比較
Similar Compounds
Pyrrolidine-2,5-dione: This compound shares the pyrrolidine ring and is known for its biological activities.
2-(Pyridin-2-yl)pyrimidine: This compound features a pyridine ring and is studied for its antifibrotic activities.
Imidazo[1,2-a]pyridine: This compound is used in pharmaceutical chemistry and has various biological applications.
Uniqueness
2-(5-(Pyrrolidin-2-yl)-1H-1,2,4-triazol-1-yl)pyridine is unique due to its combination of the pyrrolidine, triazole, and pyridine rings, which confer distinct chemical and biological properties. This unique structure allows it to interact with a wide range of molecular targets, making it a versatile compound in scientific research and drug development .
特性
分子式 |
C11H13N5 |
|---|---|
分子量 |
215.25 g/mol |
IUPAC名 |
2-(5-pyrrolidin-2-yl-1,2,4-triazol-1-yl)pyridine |
InChI |
InChI=1S/C11H13N5/c1-2-6-13-10(5-1)16-11(14-8-15-16)9-4-3-7-12-9/h1-2,5-6,8-9,12H,3-4,7H2 |
InChIキー |
GARHAOKQBBJAGY-UHFFFAOYSA-N |
正規SMILES |
C1CC(NC1)C2=NC=NN2C3=CC=CC=N3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



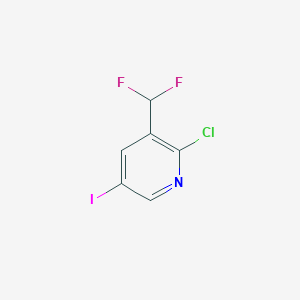
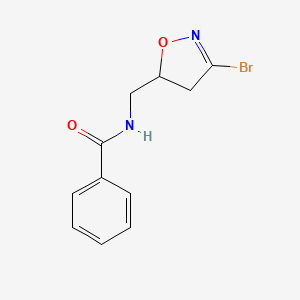
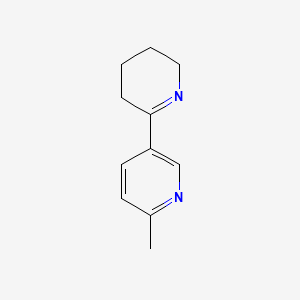
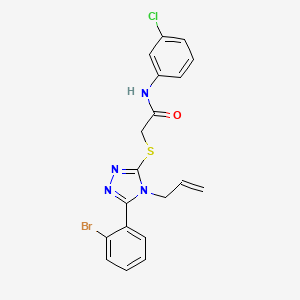
![1-(3-Methyl-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)piperidine-4-carboxylic acid](/img/structure/B11782041.png)
![3-(3,5-Difluorophenyl)-7-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B11782045.png)
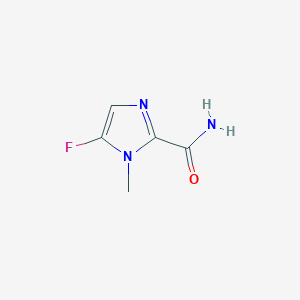
![3-(2-Nitrophenyl)-5,6-dihydro-4H-pyrrolo[1,2-C][1,2,3]triazole](/img/structure/B11782057.png)

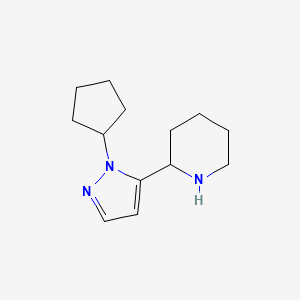
![1-Methoxydibenzo[b,d]furan-4-carbonitrile](/img/structure/B11782079.png)
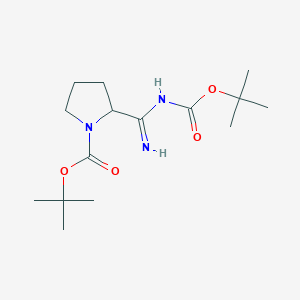
![2-Chloro-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine](/img/structure/B11782090.png)
